molecular formula C19H16N4O B2918350 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206992-06-4

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2918350
CAS No.: 1206992-06-4
M. Wt: 316.364
InChI Key: KHVBWPRJORHCJL-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound that features both indole and pyrazole moieties. These structures are known for their biological activities and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The indole and pyrazole moieties are then coupled through an acylation reaction. This involves the reaction of the indole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the indole and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using halogens or nitro groups, while nucleophilic substitution can involve alkyl or acyl groups.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and pyrazole rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the indole or pyrazole rings.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    3-(1H-indol-3-yl)isoindolin-1-one: Contains an indole ring but with a different core structure.

    2-(1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring but with a different substituent.

Uniqueness

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its combination of indole and pyrazole rings, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBWPRJORHCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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